molecular formula C20H17FO6 B15295386 ((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate

((2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxotetrahydrofuran-2-yl)methylbenzoate

Cat. No.: B15295386
M. Wt: 372.3 g/mol
InChI Key: OUKYMZJNLWKCSO-QINHECLXSA-N
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Description

D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)-: is a synthetic fluorinated carbohydrate derivative. This compound is notable for its unique structure, which includes a gamma-lactone ring and two benzoate groups. It is primarily used in biochemical research, particularly in the study of carbohydrate metabolism and related biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- typically involves multiple steps. One common method includes the fluorination of a suitable carbohydrate precursor, followed by lactonization and benzoate esterification. The reaction conditions often require the use of specific reagents such as fluorinating agents, catalysts, and solvents like dimethylformamide .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually obtained as a white to almost white powder or crystalline solid .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce open-chain forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. The fluorine atom in the compound can influence enzyme activity, potentially inhibiting or modifying the function of carbohydrate-processing enzymes. This interaction can alter metabolic pathways, making the compound a useful tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: The uniqueness of D-erythro-Pentonic acid, 2-deoxy-2-fluoro-2-methyl-, gamma-lactone, 3,5-dibenzoate, (2S)- lies in its specific structural features, such as the gamma-lactone ring and the presence of both fluorine and benzoate groups. These features confer distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C20H17FO6

Molecular Weight

372.3 g/mol

IUPAC Name

[(2R,3R,4S)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H17FO6/c1-20(21)16(27-18(23)14-10-6-3-7-11-14)15(26-19(20)24)12-25-17(22)13-8-4-2-5-9-13/h2-11,15-16H,12H2,1H3/t15-,16-,20+/m1/s1

InChI Key

OUKYMZJNLWKCSO-QINHECLXSA-N

Isomeric SMILES

C[C@@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Canonical SMILES

CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F

Origin of Product

United States

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